molecular formula C17H20N2O2 B1385035 N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide CAS No. 1020056-60-3

N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide

Cat. No. B1385035
CAS RN: 1020056-60-3
M. Wt: 284.35 g/mol
InChI Key: XIKWCFBNXGJYMX-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide, also known as N-isopropylbenzamide, is a versatile molecule with a wide range of applications in the synthesis and research of various compounds and drugs. Its unique structure and properties make it an invaluable tool in the laboratory.

Scientific Research Applications

Psycho- and Neurotropic Properties

Research on compounds structurally related to N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed potential psycho- and neurotropic effects. These substances have shown specific sedative effects, considerable anti-amnesic activity, and a potent anti-anxiety action in vivo studies (Podolsky, Shtrygol’, & Zubkov, 2017).

Electrocatalytic Determination

Another related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, has been utilized in the development of a high-sensitive biosensor for determining glutathione and piroxicam. This demonstrates the potential application of such compounds in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2014).

Cancer Research

In cancer research, derivatives of similar compounds, like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), have been identified as kinesin spindle protein inhibitors. These compounds exhibit biochemical potency against cancer cells and have been considered for clinical development (Theoclitou et al., 2011).

Memory Enhancement and Acetylcholinesterase Inhibition

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity, indicating their potential use in treating conditions like Alzheimer's disease (Piplani, Sharma, Mehta, & Malik, 2018).

Anticonvulsant Properties

Some 4-nitro-N-phenylbenzamides, which are structurally similar to this compound, have shown significant anticonvulsant properties. This highlights the potential therapeutic applications of these compounds in treating epilepsy and related disorders (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

Antiviral Activity

A study on N-phenylbenzamide derivatives revealed their anti-EV 71 activities in vitro. Specific derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, were active against EV 71 strains, suggesting potential applications in antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKWCFBNXGJYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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